molecular formula C4H11NO2S B8749847 N-propylmethanesulfonamide

N-propylmethanesulfonamide

Cat. No.: B8749847
M. Wt: 137.20 g/mol
InChI Key: AKVITZDRJGIFAS-UHFFFAOYSA-N
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Description

N-Propylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group (SO₂CH₃) attached to a nitrogen atom substituted with a propyl chain (-C₃H₇). Similarly, 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide (CAS 55851-37-1) features dichlorophenyl substitution, though it is noted as a discontinued product, possibly due to synthetic challenges or regulatory concerns .

Properties

Molecular Formula

C4H11NO2S

Molecular Weight

137.20 g/mol

IUPAC Name

N-propylmethanesulfonamide

InChI

InChI=1S/C4H11NO2S/c1-3-4-5-8(2,6)7/h5H,3-4H2,1-2H3

InChI Key

AKVITZDRJGIFAS-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of sulfonamides are heavily influenced by substituents on aromatic rings. For instance:

  • Nitro Substitution: N-(2-Nitrophenyl)-N-propylmethanesulfonamide (CAS 195433-53-5, 98% purity) and N-(4-Nitrophenyl)-N-propylmethanesulfonamide (CAS 1820638-90-1, 96% purity) differ in nitro group positioning.
  • Halogen Substitution :
    • 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9) and 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide (CAS 55851-37-1) demonstrate how halogens impact lipophilicity and metabolic stability. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine .

Variations in N-Alkyl Chains

The length of the N-alkyl chain affects physicochemical properties:

  • N-Ethyl vs. N-Propyl :
    • 1-(4-Bromophenyl)-N-ethylmethanesulfonamide (CAS 223555-84-8) has a shorter ethyl chain, likely reducing lipophilicity compared to its N-propyl counterpart (CAS 223555-85-9). This difference could influence solubility or membrane permeability in biological systems .

Heterocyclic and Complex Derivatives

More complex structures, such as N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (), incorporate pyrimidine rings and additional functional groups (e.g., formyl, isopropyl).

Purity and Commercial Availability

Purity data highlights variability in synthesis efficiency:

  • N-(2-Nitrophenyl)-N-propylmethanesulfonamide (98% purity) vs. N-(4-Nitrophenyl)-N-propylmethanesulfonamide (96% purity) suggest positional isomerism may affect crystallization or purification yields .
  • Discontinued products like 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide (CAS 55851-37-1) may reflect challenges in scalability or regulatory compliance .

Data Table: Key Structural and Commercial Attributes

Compound Name Substituents CAS Number Purity Status Reference
1-(4-Bromophenyl)-N-propylmethanesulfonamide 4-Bromophenyl, N-propyl 223555-85-9 N/A Available
1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide 3,4-Dichlorophenyl, N-propyl 55851-37-1 N/A Discontinued
N-(2-Nitrophenyl)-N-propylmethanesulfonamide 2-Nitrophenyl, N-propyl 195433-53-5 98% Available
N-(4-Nitrophenyl)-N-propylmethanesulfonamide 4-Nitrophenyl, N-propyl 1820638-90-1 96% Available
1-(4-Bromophenyl)-N-ethylmethanesulfonamide 4-Bromophenyl, N-ethyl 223555-84-8 N/A Available

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